![molecular formula C10H10N4O2 B2776161 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 1354509-68-4](/img/structure/B2776161.png)
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide
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Overview
Description
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is a chemical compound with the molecular formula C10H10N4O2 . It’s a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .
Synthesis Analysis
Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 . This enhances the electrophilicity of the cyano group in position 4, making it capable of reacting with hydrogen sulfide, sodium azide, and hydroxylamine .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the compound can react with acetylacetone to form a substituted pyrazole residue on C5 . The enhanced electrophilicity of the cyano group in position 4 allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the sources retrieved.Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Pyrazole Formation : Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue. This modification enhances the electrophilicity of the cyano group, enabling reactions with hydrogen sulfide, sodium azide, and hydroxylamine .
Biological Studies
- Cell Proliferation Assays : The toxicity of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide derivatives against yeast cells (S. cerevisiae) has been evaluated. Understanding their impact on cell proliferation provides insights into potential therapeutic applications .
Mechanism of Action
Mode of Action
The mode of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide involves the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 . This allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The compound’s ability to react with hydrogen sulfide, sodium azide, and hydroxylamine suggests that it may interact with pathways involving these molecules .
properties
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYFMPGPNOSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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